3-Methylcyclohexyl chloroformate
Description
3-Methylcyclohexyl chloroformate is a chloroformate ester used primarily as an acylating agent in organic synthesis. Chloroformates, in general, are reactive intermediates that introduce acyl groups into target molecules, enabling the synthesis of pharmaceuticals, agrochemicals, and specialty polymers .
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(3-methylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-6-3-2-4-7(5-6)11-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
GAFUBLLOIJFWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Structural and Chemical Properties
The reactivity and stability of chloroformates depend on their alkyl/aryl substituents. Below is a comparative analysis of key chloroformates:
Key Observations:
- Steric Effects : The cyclohexyl group in this compound likely reduces hydrolysis rates compared to smaller alkyl derivatives like methyl or ethyl chloroformates, similar to cyclohexyl chloroformate .
- Toxicity : Methyl chloroformate exhibits acute toxicity (rat oral LD₅₀: 205 mg/kg) and severe irritancy , whereas larger substituents (e.g., cetyl) may reduce volatility and inhalation risks .
Methyl Chloroformate:
- Used in pharmaceuticals for synthesizing active ingredients and in derivatization for chromatography .
- Reacts violently with water and bases, requiring stringent handling protocols .
Ethyl Chloroformate:
- Critical in synthesizing carbamates and immunoadsorbents for antibody purification .
- Forms artifacts during chloroform extraction, complicating drug metabolism studies .
Cyclohexyl Chloroformate:
Cetyl Chloroformate RD:
This compound (Inferred):
- Potential applications mirror cyclohexyl derivatives, with enhanced steric hindrance improving selectivity in acylations.
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